![molecular formula C14H10Cl3NOS B2418180 2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 306730-36-9](/img/structure/B2418180.png)
2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide (CPDC) is a synthetic compound that has been studied for its potential applications in scientific research. CPDC has been found to have a variety of biochemical and physiological effects, as well as a wide range of uses in laboratory experiments.
Applications De Recherche Scientifique
Carcinogenicity Studies
A systematic review highlighted the potential carcinogenic outcomes associated with exposure to chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). Epidemiological studies suggest an association with increased risks of lymphoma and other cancers, although toxicological studies in rodents did not show evidence of carcinogenicity. This review critically assesses epidemiologic, toxicological, and other relevant studies to determine the plausibility of an association between exposure to these compounds and cancer risks (Stackelberg, 2013).
Neurochemical Actions and Cognitive Effects
Modafinil, structurally similar to the compound , shows promise for various off-label indications in psychiatry. It's been found to modulate several neurochemical pathways and improve cognitive functions. This review comprehensively explores its neurochemical actions and effects on cognition in various settings, offering insights into its potential therapeutic applications (Minzenberg & Carter, 2008).
Sulfonamide-Based Drugs
Sulfonamides, which share a functional group with the compound , are integral to various clinically used drugs. This review covers the main classes of sulfonamides investigated, their therapeutic applications, and the ongoing development of novel sulfonamide drugs. It highlights the importance of this structural motif in drug development and its potential in future therapeutics (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact Assessment
Chlorophenols, structurally related to the compound, are evaluated for their impact on the aquatic environment. The review covers their toxicity to mammalian and aquatic life, their persistence, bioaccumulation, and organoleptic effects. It emphasizes the need for comprehensive environmental risk assessments of chlorophenol compounds (Krijgsheld & Gen, 1986).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-1-3-13(4-2-9)20-8-14(19)18-12-6-10(16)5-11(17)7-12/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUFIFZUVNKUFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

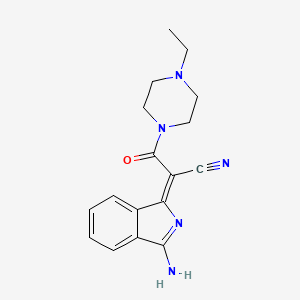
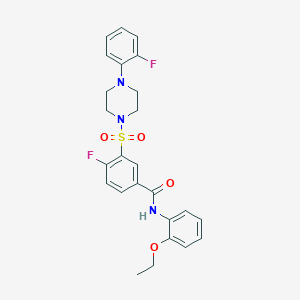

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)
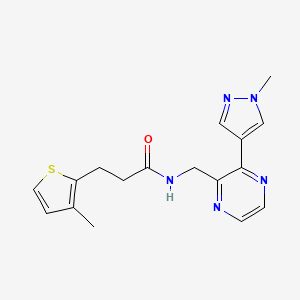
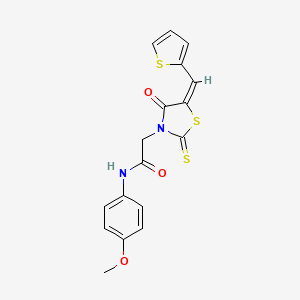

![1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2418111.png)

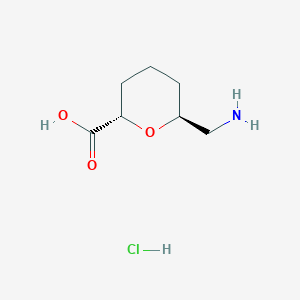
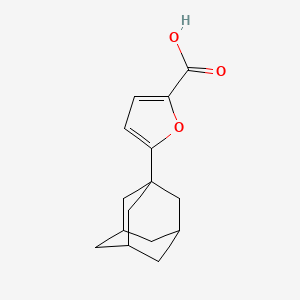

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2418119.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2418120.png)